molecular formula C15H16BrNO2S B10979874 N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide

N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10979874
M. Wt: 354.3 g/mol
InChI Key: XSZBCIOPIBKAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide is an organic compound with a complex structure that includes bromine, methyl, ethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

Major Products Formed

    Substitution: Formation of N-(2-iodo-4-methylphenyl)-4-ethylbenzenesulfonamide.

    Oxidation: Formation of N-(2-bromo-4-carboxyphenyl)-4-ethylbenzenesulfonamide.

    Reduction: Formation of N-(2-bromo-4-methylphenyl)-4-ethylbenzenamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide is unique due to the presence of both ethyl and sulfonamide groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-3-12-5-7-13(8-6-12)20(18,19)17-15-9-4-11(2)10-14(15)16/h4-10,17H,3H2,1-2H3

InChI Key

XSZBCIOPIBKAAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.